Superior Reduction in COPD Exacerbation Risk: Erdosteine vs. Carbocysteine and NAC in Network Meta-Analysis
A network meta-analysis of 2,753 COPD patients across 7 randomized controlled trials compared the efficacy of erdosteine 600 mg/day, carbocysteine 1500 mg/day, and N-acetylcysteine (NAC) 1200 mg/day [1]. The analysis ranked effectiveness as erdosteine > carbocysteine > NAC [1]. Notably, only erdosteine significantly reduced the risk of experiencing at least one acute exacerbation of COPD (AECOPD) (P < 0.01) and the risk of hospitalization due to AECOPD (P < 0.05) [1]. Both erdosteine and NAC significantly reduced the duration of AECOPD (P < 0.01), but the overall efficacy/safety profile of erdosteine was found to be superior [1].
| Evidence Dimension | Risk reduction for at least one acute exacerbation of COPD (AECOPD) |
|---|---|
| Target Compound Data | Significant risk reduction (P < 0.01) |
| Comparator Or Baseline | Carbocysteine (not significant), N-acetylcysteine (not significant) |
| Quantified Difference | Only erdosteine showed significant reduction |
| Conditions | COPD patients; network meta-analysis of 7 RCTs (n=2,753) |
Why This Matters
For procurement in respiratory care settings, erdosteine's unique ability to significantly reduce both exacerbation frequency and hospitalization risk directly translates to improved patient outcomes and lower healthcare costs, a benefit not shared by its class counterparts.
- [1] Rogliani P, Matera MG, Page C, Puxeddu E, Cazzola M, Calzetta L. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine. Respir Res. 2019;20(1):104. doi:10.1186/s12931-019-1078-y. View Source
